molecular formula C33H42N4O5S B606228 (1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)- CAS No. 953807-31-3

(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-

Cat. No. B606228
M. Wt: 606.782
InChI Key: CWMQUSPFWVHUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-346567 is apotent and selective dual angiotensin II and endothelin A receptor antagonist. BMS-346567 demonstrated superiority over irbesartan (an AT(1) receptor antagonist) in the normal SHR model of hypertension in a dose-dependent manner, demonstrating the synergy of AT(1) and ET(A) receptor blockade in a single molecule. Strucutrally, BMS-346567 is an analogue of Sparsentan (RE-021 and PS433540).

Scientific Research Applications

Discovery in Receptor Antagonism

  • Dual Angiotensin II and Endothelin A Receptor Antagonists : This compound has been identified as a potent and orally active dual antagonist for both AT(1) and ET(A) receptors, suggesting potential applications in hypertension treatment (Murugesan et al., 2002).

Structure-Metabolism Relationships

  • Optimization for Enhanced Metabolic Stability : Investigations have been conducted to optimize this class of compounds for better metabolic stability while maintaining their potency as endothelin (ET) receptor antagonists. This research highlights the role of structure-metabolism relationships in drug discovery (Humphreys et al., 2003).

Selective Endothelin A Antagonism

  • ET(A) Receptor Antagonists : Research on this compound class has shown significant improvements in potency and metabolic stability, making them promising candidates for clinical applications in congestive heart failure (Murugesan et al., 2000).

Antimicrobial Applications

  • Antimicrobial Activity : A study demonstrated the synthesis and evaluation of related compounds for antimicrobial activity against various bacteria and fungi, indicating potential applications in infectious disease management (Sarvaiya et al., 2019).

Advances in Endothelin Receptor Antagonism

  • Enhanced Potency and Selectivity : Further advancements have been made in this compound class, yielding analogs with improved binding affinity and selectivity for the ET(A) receptor, highlighting their potential in therapeutic applications (Murugesan et al., 2003).

Antihypertensive Activity

  • Potential Antihypertensive Agents : Related compounds have been prepared and screened for antihypertensive activity, showing promise as therapeutic agents in the management of hypertension (Caroon et al., 1981).

Anticonvulsant Properties

  • Anticonvulsant Agent Exploration : Studies have synthesized and evaluated derivatives for their anticonvulsant activity, contributing to research in neurology and epilepsy treatment (Madaiah et al., 2012).

Drug Metabolism Studies

  • Metabolism of Biaryl-bis-Sulfonamide Compounds : Research on biaryl-bis-sulfonamide compounds, including the use of microbial systems to produce mammalian metabolites, aids in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

properties

CAS RN

953807-31-3

Product Name

(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-

Molecular Formula

C33H42N4O5S

Molecular Weight

606.782

IUPAC Name

4'-((2-butyl-4-oxo-1,3-diazaspiro[4.5]dec-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonamide

InChI

InChI=1S/C33H42N4O5S/c1-5-7-15-30-34-33(18-11-8-12-19-33)32(38)37(30)21-25-16-17-27(26(20-25)22-41-6-2)28-13-9-10-14-29(28)43(39,40)36-31-23(3)24(4)42-35-31/h9-10,13-14,16-17,20H,5-8,11-12,15,18-19,21-22H2,1-4H3,(H,35,36)

InChI Key

CWMQUSPFWVHUGW-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(C(N1CC(C=C3COCC)=CC=C3C4=CC=CC=C4S(NC5=NOC(C)=C5C)(=O)=O)=O)CCCCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS346567;  BMS 346567;  BMS-346567.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
Reactant of Route 2
(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
Reactant of Route 3
Reactant of Route 3
(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
Reactant of Route 4
Reactant of Route 4
(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
Reactant of Route 5
Reactant of Route 5
(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
Reactant of Route 6
(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-

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